11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sch 39166 involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzonaphthazepine core structure, followed by chlorination and hydroxylation reactions to introduce the necessary functional groups. The final product is obtained through purification and crystallization processes .
Industrial Production Methods
Industrial production of Sch 39166 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sch 39166 undergoes various chemical reactions, including:
Oxidation: Sch 39166 can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert Sch 39166 to its reduced forms.
Substitution: Sch 39166 can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Sch 39166, such as hydroxylated, reduced, and substituted analogs .
Scientific Research Applications
Chemistry: Used as a tool compound to study dopamine receptor interactions and signaling pathways.
Biology: Investigated for its effects on dopamine-mediated behaviors and neurological functions.
Medicine: Explored as a potential therapeutic agent for disorders such as schizophrenia, Tourette syndrome, and restless legs syndrome.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
Sch 39166 exerts its effects by selectively antagonizing dopamine D1 and D5 receptors. This inhibition reduces dopamine-mediated signaling in the brain, which is implicated in various neurological and psychiatric disorders. The compound crosses the blood-brain barrier and occupies brain dopamine receptors, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
SCH 23390: Another selective dopamine D1 receptor antagonist.
SKF 83566: A selective dopamine D1 receptor antagonist with similar pharmacological properties.
Raclopride: A selective dopamine D2 receptor antagonist used for comparison in studies.
Uniqueness of Sch 39166
Sch 39166 is unique due to its high selectivity for dopamine D1 and D5 receptors, with minimal affinity for other receptor subtypes. This selectivity reduces the risk of side effects commonly associated with non-selective dopamine receptor antagonists, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJWENQHWZZWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861212 |
Source
|
Record name | 11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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